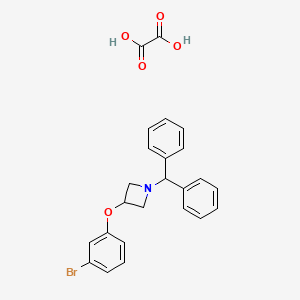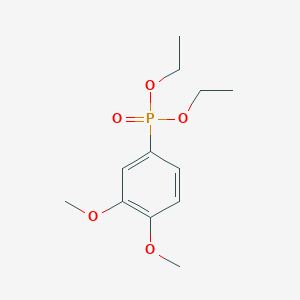![molecular formula C18H30N4O2 B13817534 Acetamide,N,N'-1,2-phenylenebis[2-[(2-methylpropyl) amino]-](/img/structure/B13817534.png)
Acetamide,N,N'-1,2-phenylenebis[2-[(2-methylpropyl) amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- is a complex organic compound with the molecular formula C18H30N4O2 It is characterized by the presence of two acetamide groups connected to a 1,2-phenylene ring, with each acetamide group further bonded to a 2-methylpropylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- typically involves the reaction of 1,2-phenylenediamine with 2-methylpropylamine in the presence of acetic anhydride. The reaction proceeds through the formation of intermediate amides, which then undergo further acylation to yield the final product. The reaction conditions usually include a controlled temperature environment and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified through crystallization or other separation techniques to obtain the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(1,1’-biphenyl)-2-yl-: This compound has a similar acetamide structure but with a biphenyl group instead of a 1,2-phenylene ring.
Acetamide, N-(2-methylpropyl)-: Similar in having the 2-methylpropylamine moiety but lacks the 1,2-phenylene linkage.
Uniqueness
Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- is unique due to its dual acetamide groups connected to a central 1,2-phenylene ring, providing distinct chemical and physical properties. This structure allows for specific interactions and applications that may not be achievable with other similar compounds.
Eigenschaften
Molekularformel |
C18H30N4O2 |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
2-(2-methylpropylamino)-N-[2-[[2-(2-methylpropylamino)acetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C18H30N4O2/c1-13(2)9-19-11-17(23)21-15-7-5-6-8-16(15)22-18(24)12-20-10-14(3)4/h5-8,13-14,19-20H,9-12H2,1-4H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
SEYVARBHYFRASX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCC(=O)NC1=CC=CC=C1NC(=O)CNCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


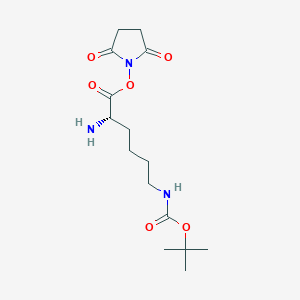

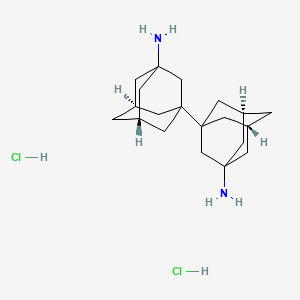
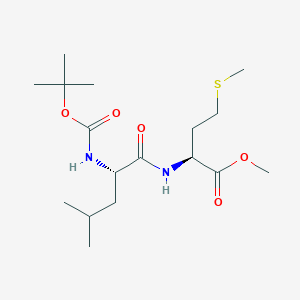
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)
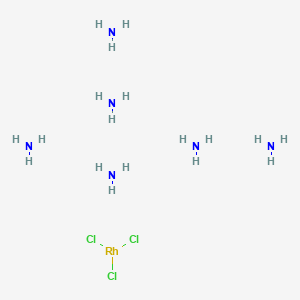
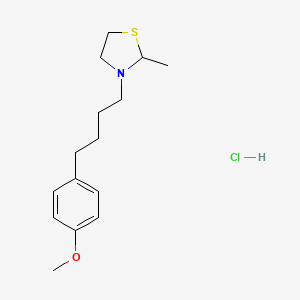

![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
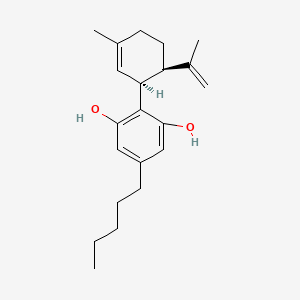
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
